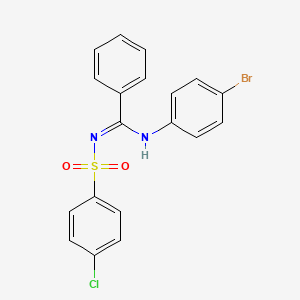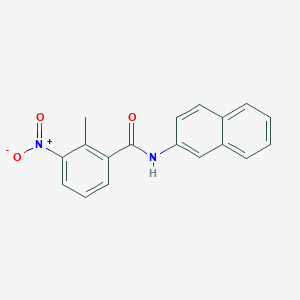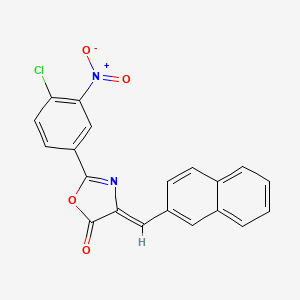![molecular formula C21H19N3O4S B11693653 2-ethoxy-4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11693653.png)
2-ethoxy-4-[(Z)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-etoxi-4-[(Z)-{2-[(6-metilpiridin-3-il)carbonil]hidrazinilideno}metil]fenil tiofeno-2-carboxilato es un compuesto orgánico complejo que presenta un anillo de tiofeno, un anillo de piridina y un enlace hidrazona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-etoxi-4-[(Z)-{2-[(6-metilpiridin-3-il)carbonil]hidrazinilideno}metil]fenil tiofeno-2-carboxilato normalmente implica reacciones orgánicas de varios pasos. Un enfoque común es la reacción de acoplamiento de Suzuki-Miyaura, que se utiliza ampliamente para formar enlaces carbono-carbono . Esta reacción implica el acoplamiento de un haluro de arilo con un compuesto de organoboro en presencia de un catalizador de paladio y una base.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y se pueden escalar más fácilmente que los reactores por lotes tradicionales.
Análisis De Reacciones Químicas
Tipos de reacciones
2-etoxi-4-[(Z)-{2-[(6-metilpiridin-3-il)carbonil]hidrazinilideno}metil]fenil tiofeno-2-carboxilato puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede facilitarse mediante agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los anillos aromáticos, especialmente en condiciones básicas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Hidróxido de sodio en soluciones acuosas o alcohólicas.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-etoxi-4-[(Z)-{2-[(6-metilpiridin-3-il)carbonil]hidrazinilideno}metil]fenil tiofeno-2-carboxilato tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-etoxi-4-[(Z)-{2-[(6-metilpiridin-3-il)carbonil]hidrazinilideno}metil]fenil tiofeno-2-carboxilato implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
2-Butiltiofeno: Utilizado en la síntesis de agentes anticancerígenos.
2-Octitiofeno: Utilizado en la síntesis de agentes antiateroscleróticos.
Singularidad
Lo que distingue a 2-etoxi-4-[(Z)-{2-[(6-metilpiridin-3-il)carbonil]hidrazinilideno}metil]fenil tiofeno-2-carboxilato es su combinación única de grupos funcionales, que confieren reactividad química específica y potencial actividad biológica. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C21H19N3O4S |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
[2-ethoxy-4-[(Z)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C21H19N3O4S/c1-3-27-18-11-15(7-9-17(18)28-21(26)19-5-4-10-29-19)12-23-24-20(25)16-8-6-14(2)22-13-16/h4-13H,3H2,1-2H3,(H,24,25)/b23-12- |
Clave InChI |
PQLTVRXHPNSWFS-FMCGGJTJSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CN=C(C=C2)C)OC(=O)C3=CC=CS3 |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CN=C(C=C2)C)OC(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-2-[(3-mercapto-5-phenyl-[1,2,4]triazol-4-ylimino)-methyl]-phenol](/img/structure/B11693588.png)
![(3E)-1-(2-bromophenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693595.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11693601.png)
![(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693603.png)
![4-Amino-N'-[(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-YL]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11693611.png)


![Butyl 3-[(biphenyl-4-ylcarbonyl)amino]benzoate](/img/structure/B11693631.png)

![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(morpholin-4-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11693646.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11693659.png)
![4-bromo-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11693660.png)
